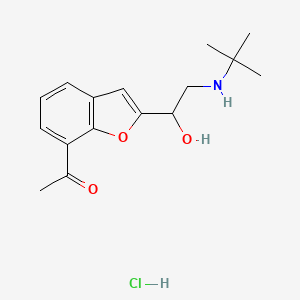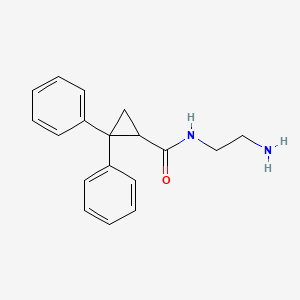
Ezetimibe Fluoro Isomer
Overview
Description
Ezetimibe Fluoro Isomer is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is designed to enhance the pharmacological properties of Ezetimibe by introducing a fluorine atom into its structure. The fluorine atom can significantly alter the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Ezetimibe Fluoro Isomer, also known as (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .
Mode of Action
This compound mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . It does this without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
This compound affects the cholesterol absorption pathway in the body. It inhibits the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . This action leads to a reduction in the delivery of intestinal cholesterol to the liver . In addition, Ezetimibe has been shown to activate the AMP-activated protein kinase (AMPK)/Nrf2 pathway .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Consistent with the elimination half-life of ezetimibe, an approximate 2-fold accumulation is observed upon repeated once-daily administration .
Result of Action
The result of this compound’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This reduction in cholesterol levels is beneficial in the primary and secondary prevention of cardiovascular events .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the bioavailability of Ezetimibe can be increased when coadministered with certain drugs like gemfibrozil and fenofibrate . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the patient’s medication regimen can influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Ezetimibe Fluoro Isomer interacts with various enzymes and proteins in the body. Its primary target of action is the cholesterol transport protein Nieman Pick C1 like 1 protein . By inhibiting this protein, it reduces cholesterol absorption from the bowel and leads to a reduction of LDL cholesterol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce inflammation on top of statin treatment . This suggests that this compound may have a role in modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It specifically inhibits the cholesterol transporter Niemann–Pick C1-Like 1, reducing cholesterol absorption from the bowel . This results in a reduction of LDL cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, mixtures containing from 10 to 60 mass% of this compound have been observed to release the compound faster than a sample of pure drug . This suggests that the compound’s stability and degradation may vary depending on its formulation and environment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated the lipid-lowering properties of this compound as a single agent and the additive cholesterol-lowering effects of this compound when combined with statin .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol absorption. The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . This process involves enterohepatic recycling and slow elimination .
Subcellular Localization
Given its role in inhibiting cholesterol absorption at the intestinal brush border, it is likely that this compound localizes to the brush border membrane of enterocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical alkylation of α-bromo-α-fluoro-β-lactam, which serves as a key intermediate . This intermediate can be further modified to introduce the desired fluorine atom at specific positions in the molecule.
Industrial Production Methods
Industrial production of Ezetimibe Fluoro Isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification methods to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Fluoro Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure to enhance its pharmacological properties.
Substitution: Fluorine atoms can be substituted at different positions to study their effects on the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as fluorinating agents like diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of Ezetimibe, each with unique pharmacological properties .
Scientific Research Applications
Ezetimibe Fluoro Isomer has a wide range of scientific research applications:
Chemistry: It is used to study the effects of fluorine substitution on the chemical properties of Ezetimibe.
Biology: Researchers use it to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is explored for its potential to lower cholesterol levels more effectively than Ezetimibe.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, which also inhibits cholesterol absorption but lacks the fluorine atom.
Atorvastatin: A statin that lowers cholesterol by inhibiting HMG-CoA reductase.
Rosuvastatin: Another statin with a similar mechanism of action to Atorvastatin
Uniqueness
Ezetimibe Fluoro Isomer is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties by increasing its metabolic stability and binding affinity to the target protein. This makes it a promising candidate for further research and development in the field of cholesterol-lowering therapies .
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFYRYCMDREFB-AKIFATBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2743547-96-6 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













